A-674563 is classified as a small molecule inhibitor and is derived from indazole-based structures. It has been synthesized as part of research aimed at developing selective inhibitors for the AKT signaling pathway, which is often dysregulated in cancer . The compound is commercially available from various suppliers, including Sigma-Aldrich and MedChemExpress, with a high purity level typically exceeding 98% .
The synthesis of A-674563 hydrochloride involves several methods that leverage modern organic chemistry techniques. One prominent approach includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling and Stille coupling, which facilitate the formation of the indazole framework.
The molecular structure of A-674563 hydrochloride can be described by its chemical formula and molecular weight approximately . The compound features an indazole core, which is pivotal for its biological activity.
Crystallographic studies may provide further insights into its three-dimensional conformation and interaction with target proteins.
A-674563 hydrochloride undergoes specific chemical reactions that are essential for its function as an inhibitor:
The mechanism by which A-674563 exerts its effects primarily revolves around its inhibition of AKT1:
Experimental data indicate that treatment with A-674563 results in decreased levels of phosphorylated forms of AKT (p-AKT), suggesting effective inhibition of this signaling pathway .
A-674563 hydrochloride exhibits several notable physical and chemical properties:
The compound's purity is often assessed using high-performance liquid chromatography (HPLC), ensuring it meets standards for research applications .
A-674563 hydrochloride is primarily utilized in cancer research due to its selective inhibition of AKT1:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: